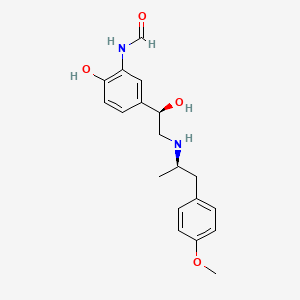

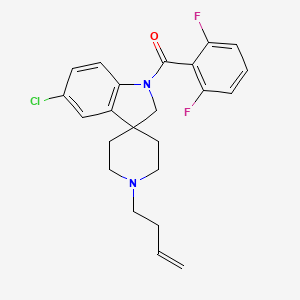

![molecular formula C28H26F3N3O3 B605637 4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid CAS No. 1196045-28-9](/img/structure/B605637.png)

4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

ASP-7657 est un antagoniste nouveau, puissant et sélectif du sous-type de récepteur de la prostaglandine E2 EP4. Ce médicament à petites molécules a été initialement développé par Astellas Pharma, Inc. Il a montré des résultats prometteurs dans des études précliniques pour ses applications thérapeutiques potentielles, en particulier dans la modulation des réponses immunitaires et l'amélioration des effets antitumoraux .

Méthodes De Préparation

La synthèse de l'ASP-7657 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions réactionnelles sont exclusives et non divulguées publiquement.

Analyse Des Réactions Chimiques

L'ASP-7657 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Il sert d'outil précieux pour étudier le sous-type de récepteur de la prostaglandine E2 EP4 et son rôle dans divers processus chimiques.

Biologie : Le composé est utilisé pour étudier les voies biologiques impliquant le récepteur EP4 et ses effets sur les fonctions cellulaires.

Médecine : L'ASP-7657 a montré un potentiel dans la modulation des réponses immunitaires, en particulier dans la réduction des cellules suppressives dérivées de la moelle osseuse et l'amélioration de l'immunité antitumorale. .

Mécanisme d'action

L'ASP-7657 exerce ses effets en antagonisant sélectivement le sous-type de récepteur de la prostaglandine E2 EP4. En bloquant ce récepteur, le composé inhibe les voies de signalisation en aval qui sont activées par la prostaglandine E2. Cela conduit à une diminution des facteurs immunosuppresseurs, une reprogrammation de la polarisation des macrophages et une augmentation des cellules T infiltrant la tumeur. Ces effets contribuent à l'activité antitumorale du composé et à son potentiel pour améliorer l'efficacité des immunothérapies .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable tool for studying the prostaglandin E2 receptor subtype EP4 and its role in various chemical processes.

Biology: The compound is used to investigate the biological pathways involving the EP4 receptor and its effects on cellular functions.

Medicine: ASP-7657 has shown potential in modulating immune responses, particularly in reducing myeloid-derived suppressor cells and enhancing antitumor immunity. .

Mécanisme D'action

ASP-7657 exerts its effects by selectively antagonizing the prostaglandin E2 receptor subtype EP4. By blocking this receptor, the compound inhibits the downstream signaling pathways that are activated by prostaglandin E2. This leads to a decrease in immune-suppressive factors, reprogramming of macrophage polarization, and an increase in tumor-infiltrated T cells. These effects contribute to the compound’s antitumor activity and its potential to enhance the efficacy of immunotherapies .

Comparaison Avec Des Composés Similaires

L'ASP-7657 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'antagoniste du récepteur EP4. Les composés similaires comprennent :

GW627368X : Un autre antagoniste du récepteur EP4 avec des propriétés similaires mais une structure chimique différente.

L-161,982 : Un antagoniste sélectif du récepteur EP4 utilisé dans diverses études de recherche.

ONO-AE3-208 : Un antagoniste du récepteur EP4 avec des propriétés pharmacologiques distinctes.

Comparé à ces composés, l'ASP-7657 a montré une efficacité supérieure dans les modèles précliniques, en particulier dans l'amélioration de l'immunité antitumorale et la modulation des réponses immunitaires .

Propriétés

IUPAC Name |

4-[[[1-(quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3N3O3/c29-28(30,31)21-13-20-11-12-34(16-22-10-9-18-3-1-2-4-24(18)33-22)25(20)23(14-21)26(35)32-15-17-5-7-19(8-6-17)27(36)37/h1-4,9-14,17,19H,5-8,15-16H2,(H,32,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDTYYZZYCVTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)C2=C3C(=CC(=C2)C(F)(F)F)C=CN3CC4=NC5=CC=CC=C5C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)